Cas no 6967-58-4 (2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol)

2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol is a sulfur-containing pyrimidine derivative with notable applications in organic synthesis and pharmaceutical research. Its unique structure, featuring both ethylsulfanyl and thiol functional groups, enables versatile reactivity, particularly in heterocyclic chemistry. The compound serves as a valuable intermediate for constructing more complex molecules, including potential bioactive agents. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for synthetic workflows. The presence of the thiol group allows for further functionalization, enhancing its utility in medicinal chemistry and material science. This compound is particularly suited for researchers developing sulfur-based heterocycles or exploring structure-activity relationships.
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol structure
6967-58-4 structure
商品名:2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol
CAS番号:6967-58-4
MF:C7H10N2S2
メガワット:186.2977
CID:1738914

2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol 化学的及び物理的性質

名前と識別子

    • 2-ethylsulfanyl-6-methyl-1h-pyrimidine-4-thione
    • 2-Aethylmercapto-6-methyl-3H-pyrimidin-4-thion
    • AC1Q38F5
    • AG-G-71519
    • 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol
    • NSC67307
    • CTK5D0882
    • AC1N305D
    • 2-ethylmercapto-6-methyl-3H-pyrimidine-4-thione
    • HMS2884N21
    • 2-ETHYLTHIO-4-MERCAPTO-6-METHYLPYRIMIDINE
    • 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol
    • インチ: InChI=1S/C7H10N2S2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
    • InChIKey: GMNKCZROCVXPTB-UHFFFAOYSA-N
    • ほほえんだ: CCSC1=NC(=CC(=N1)S)C

計算された属性

  • せいみつぶんしりょう: 186.0287
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2

じっけんとくせい

  • PSA: 24.39
  • LogP: 2.55960

2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E927668-100mg
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol
6967-58-4
100mg
$ 160.00 2022-06-05
TRC
E927668-50mg
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol
6967-58-4
50mg
$ 115.00 2022-06-05
TRC
E927668-10mg
2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol
6967-58-4
10mg
$ 50.00 2022-06-05

2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol 関連文献

2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiolに関する追加情報

Introduction to 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol (CAS No. 6967-58-4) and Its Emerging Applications in Chemical Biology and Medicine

2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol, identified by its CAS number 6967-58-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the pyrimidine class, which is a fundamental scaffold in medicinal chemistry, playing a pivotal role in the development of drugs targeting various biological pathways. The presence of both sulfur and ethyl substituents in its molecular structure endows it with distinct reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.

The chemical structure of 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol consists of a pyrimidine ring substituted with an ethylsulfanyl group at the 2-position, a methyl group at the 6-position, and a thiol (-SH) group at the 4-position. This arrangement imparts a high degree of versatility to the molecule, allowing it to participate in diverse chemical reactions such as nucleophilic substitution, oxidation-reduction processes, and coordination with metal ions. These properties are particularly relevant in the context of drug design, where modularity and functional diversity are key criteria for identifying lead compounds.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives. The thiol group in 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol is particularly noteworthy, as thiol-containing compounds have been extensively studied for their ability to interact with biological systems. Thiols are known for their redox-active nature, which allows them to modulate cellular signaling pathways by acting as antioxidants or redox sensors. Furthermore, thiol groups can form disulfide bonds, a feature that is exploited in protein stabilization and drug delivery systems.

One of the most compelling aspects of 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced biological activity. For instance, modifications at the 2- and 6-positions have been shown to influence binding affinity to target proteins, while the thiol group can be further functionalized to introduce additional pharmacophores. These modifications have led to the discovery of compounds with potential applications in oncology, inflammation, and neurodegenerative diseases.

The synthesis of 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the ethylsulfanyl group often requires nucleophilic substitution reactions, while the methyl group can be incorporated via alkylation or other coupling strategies. The thiol functionality is typically introduced through reduction of disulfides or direct thiolytic substitution. The precise synthetic route depends on factors such as yield optimization, scalability, and purity requirements, which are critical for downstream applications.

Recent advancements in computational chemistry have further enhanced the utility of 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol in drug discovery. Molecular modeling techniques allow researchers to predict binding interactions between this compound and biological targets with high accuracy. This approach has been instrumental in identifying lead candidates that exhibit favorable pharmacokinetic profiles and minimal off-target effects. Additionally, virtual screening methods enable rapid evaluation of large libraries of derivatives, accelerating the process of hit identification.

The role of 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol in medicinal chemistry extends beyond its use as an intermediate. It has been explored as an active pharmaceutical ingredient (API) itself or as a component of combination therapies. Its ability to modulate multiple biological pathways makes it an attractive candidate for addressing complex diseases that involve intricate interplay between different signaling networks. For example, studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in cytokine production.

Another area where 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol has shown promise is in the development of diagnostic tools. The redox-active nature of its thiol group makes it suitable for use in biosensors and imaging agents. By exploiting its ability to undergo reversible oxidation-reduction cycles, researchers have designed probes that can detect changes in cellular redox status with high sensitivity. Such tools are valuable for understanding disease mechanisms and monitoring therapeutic responses.

The safety profile of 2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol is another critical consideration in its application to pharmaceutical development. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully characterize its safety profile under various conditions. Animal models provide a valuable platform for assessing acute and chronic effects, while computational toxicology can help predict potential hazards before experimental testing.

In conclusion,2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol (CAS No. 6967-58-4) represents a promising compound with diverse applications in chemical biology and medicine. Its unique structural features make it a versatile intermediate for synthesizing novel therapeutics, while its redox-active nature offers opportunities for diagnostic applications. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an increasingly important role in addressing unmet medical needs.

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